Ponfibrate
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Overview
Description
Ponfibrate is a clofibrate derivative known for its hypobetalipoproteinemic effect. It is primarily used as an antilipidemic agent to manage lipid levels in the body . This compound is part of the fibrate class of medications, which are essential in combating atherogenic dyslipidemias .
Preparation Methods
The synthesis of Ponfibrate involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions.
Introduction of Functional Groups: Functional groups such as chlorides and esters are introduced through substitution reactions.
Purification: The final product is purified using techniques like recrystallization and chromatography to ensure high purity.
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Ponfibrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohol derivatives.
Substitution: Halogenation and esterification are common substitution reactions involving this compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed from these reactions include carboxylic acids, alcohols, and halogenated derivatives .
Scientific Research Applications
Ponfibrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying lipid metabolism and synthesis.
Biology: Investigated for its effects on lipid profiles and metabolic pathways.
Medicine: Used in clinical trials to evaluate its efficacy in managing dyslipidemia and related cardiovascular conditions.
Industry: Employed in the development of lipid-lowering drugs and formulations.
Mechanism of Action
Ponfibrate exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to the modulation of lipid metabolism, resulting in decreased levels of triglycerides and low-density lipoprotein (LDL) cholesterol, and increased levels of high-density lipoprotein (HDL) cholesterol. The molecular targets involved include enzymes like lipoprotein lipase and apolipoprotein C-III, which play crucial roles in lipid metabolism .
Comparison with Similar Compounds
Ponfibrate is compared with other fibrates such as gemfibrozil, fenofibrate, and bezafibrate. While all these compounds share similar lipid-lowering effects, this compound is unique in its specific molecular structure and its hypobetalipoproteinemic effect .
Gemfibrozil: Known for its effectiveness in reducing triglycerides.
Fenofibrate: Widely used for its broad-spectrum lipid-lowering effects.
Bezafibrate: Unique in its ability to reduce glucose levels and insulin resistance.
Properties
CAS No. |
53341-49-4 |
---|---|
Molecular Formula |
C18H16Cl2O4 |
Molecular Weight |
367.2 g/mol |
IUPAC Name |
ethyl 3,7-dichloro-5-methyl-5H-benzo[d][1,3]benzodioxocine-11-carboxylate |
InChI |
InChI=1S/C18H16Cl2O4/c1-3-22-17(21)18-23-15-6-4-11(19)8-13(15)10(2)14-9-12(20)5-7-16(14)24-18/h4-10,18H,3H2,1-2H3 |
InChI Key |
GIGXYLNNCMPCGM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1OC2=C(C=C(C=C2)Cl)C(C3=C(O1)C=CC(=C3)Cl)C |
Canonical SMILES |
CCOC(=O)C1OC2=C(C=C(C=C2)Cl)C(C3=C(O1)C=CC(=C3)Cl)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Crismel EGYT 1932 trans-2,10-dichloro-6-ethoxycarbonyl-12-methyl- dibenzo(d,g)(1,3)dioxocin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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